2-Bromo-5-iodo-1,3-dimethoxybenzene
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Overview
Description
2-Bromo-5-iodo-1,3-dimethoxybenzene is an organic compound with the molecular formula C8H8BrIO2 and a molecular weight of 342.96 g/mol . It is characterized by the presence of bromine and iodine atoms attached to a benzene ring substituted with two methoxy groups. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dimethoxybenzene followed by iodination. The reaction conditions usually involve the use of bromine and iodine reagents in the presence of a suitable solvent such as dichloromethane or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-iodo-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, cuprous bromide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
2-Bromo-5-iodo-1,3-dimethoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, fluorescent agents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-1,3-dimethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the compound reacts with an electrophile to form a sigma complex, followed by the loss of a proton to regenerate the aromatic system. This mechanism is crucial for understanding its reactivity and the formation of various substituted products .
Comparison with Similar Compounds
- 2-Bromo-1,3-dimethoxybenzene
- 2-Iodo-1,3-dimethoxybenzene
- 1-Bromo-2,5-dimethoxybenzene
- 1-Iodo-2,5-dimethoxybenzene
Comparison: 2-Bromo-5-iodo-1,3-dimethoxybenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to compounds with only one halogen substituent. This dual halogenation allows for more versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-bromo-5-iodo-1,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBWHOUPJUHSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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